molecular formula C18H24N2O3S B2474758 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide CAS No. 953140-53-9

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2474758
CAS No.: 953140-53-9
M. Wt: 348.46
InChI Key: MVJZCHZOZVJDDX-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a phenylmethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl piperidine intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base like triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
  • N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Uniqueness

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring provides aromatic stability, the piperidine ring offers flexibility, and the phenylmethanesulfonamide group contributes to its potential bioactivity.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-24(22,15-17-5-2-1-3-6-17)19-13-16-8-10-20(11-9-16)14-18-7-4-12-23-18/h1-7,12,16,19H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJZCHZOZVJDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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